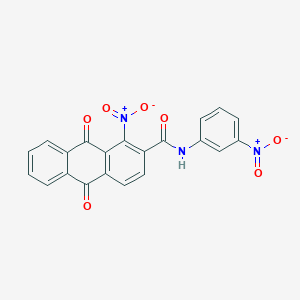![molecular formula C21H17FN4O3 B11511296 6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511296.png)
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form a pyrazole ring.
Formation of Pyrano Ring: The pyrazole derivative is then reacted with malononitrile and a suitable aldehyde under basic conditions to form the pyrano[2,3-c]pyrazole core.
Amination: Finally, the compound is aminated to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-fluorophenyl groups in the structure of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C21H17FN4O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17FN4O3/c1-27-15-8-5-12(9-16(15)28-2)17-14(10-23)20(24)29-21-18(17)19(25-26-21)11-3-6-13(22)7-4-11/h3-9,17H,24H2,1-2H3,(H,25,26) |
InChIキー |
ZKKMMGINWYGPOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11511214.png)

![6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11511227.png)
![Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11511231.png)
![Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511233.png)
![N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511241.png)
![Ethyl 1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B11511248.png)
![4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B11511257.png)
![5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11511264.png)
![(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-iodophenyl)methanone](/img/structure/B11511270.png)
![10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11511277.png)

![Propan-2-yl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11511283.png)
![7-ethyl-1,3-dimethyl-8-[(pyridin-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511289.png)
